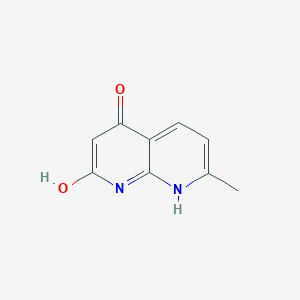![molecular formula C8H7ClN2S B7809407 4-Chloro-2-methylbenzo[d]thiazol-5-amine](/img/structure/B7809407.png)
4-Chloro-2-methylbenzo[d]thiazol-5-amine
Descripción general
Descripción
4-Chloro-2-methylbenzo[d]thiazol-5-amine is a chemical compound belonging to the thiazole family, characterized by a sulfur and nitrogen-containing heterocyclic ring structure. Thiazoles are known for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylbenzo[d]thiazol-5-amine typically involves the cyclization of 2-amino-4-chloro-5-methylbenzenethiol with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by chlorination and amination steps.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent steps.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-methylbenzo[d]thiazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are typically performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced thiazole derivatives.
Substitution: Introduction of various alkyl or aryl groups at the thiazole ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-Chloro-2-methylbenzo[d]thiazol-5-amine is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial and antitumor properties, making it a candidate for drug development.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of various compounds used in material science and other industrial applications.
Mecanismo De Acción
The mechanism by which 4-Chloro-2-methylbenzo[d]thiazol-5-amine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific pathways related to inflammation and cell proliferation, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
4-Methylbenzo[d]thiazol-2-amine: A structurally related compound with similar biological activities.
2-Amino-4-chlorobenzothiazole: Another thiazole derivative with comparable properties.
Uniqueness: 4-Chloro-2-methylbenzo[d]thiazol-5-amine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both chlorine and methyl groups on the thiazole ring enhances its potency and selectivity compared to other thiazole derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
4-chloro-2-methyl-1,3-benzothiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-11-8-6(12-4)3-2-5(10)7(8)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKLXLHCNBKGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(NZ)-N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B7809353.png)

![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B7809369.png)

![1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7809388.png)
![1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B7809397.png)
![Ethyl 2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B7809399.png)
![2-(Methylthio)benzo[d]thiazole-6-carbonitrile](/img/structure/B7809415.png)

